alpha-D-galactofuranose

Isomerization Solution equilibrium Carbohydrate chemistry

α-D-Galactofuranose is NOT interchangeable with inexpensive galactopyranose. This furanose isomer is absent in mammals yet essential for viability in M. tuberculosis, A. fumigatus, and T. cruzi. Required for: (1) UGM/GlfT2 drug target screening; (2) pathogen-specific arabinogalactan & galactomannan synthesis; (3) anti-Galf diagnostic assay development. Substituting pyranose invalidates experimental outcomes.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 36468-82-3
Cat. No. B3051850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-galactofuranose
CAS36468-82-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1
InChIKeyAVVWPBAENSWJCB-TVIMKVIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Galactofuranose (36468-82-3) Procurement Guide: Chemical Identity and Core Distinction from Galactopyranose


Alpha-D-galactofuranose (CAS: 36468-82-3) is a five-membered furanose isomer of D-galactose. Unlike the ubiquitous six-membered galactopyranose (Galp) form, alpha-D-galactofuranose (Galf) is thermodynamically less stable and is virtually absent from mammalian systems [1]. This fundamental structural difference makes Galf a specific constituent of glycoconjugates in many pathogenic microbes, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Trypanosoma cruzi, where it is often essential for viability or virulence [1][2]. For researchers and procurement specialists, the critical selection factor is this unique biological distribution; selecting alpha-D-galactofuranose over the more common galactopyranose enables work on a distinct and highly specific set of microbial pathways.

Why Alpha-D-Galactofuranose Cannot Be Replaced by Common Galactose Isomers: Critical Differences in Biological Activity


The common procurement practice of substituting one monosaccharide for a less expensive or more readily available analogue is scientifically invalid for alpha-D-galactofuranose. The generic alternatives, alpha- or beta-D-galactopyranose, are not functional substitutes. The biological relevance of Galf is contingent upon its specific furanose ring conformation, which is recognized by a unique set of microbial enzymes, including UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases [1]. This ring size determines its incorporation into essential microbial structures like the mycobacterial cell wall and fungal galactomannan, a role that galactopyranose cannot fulfill [2]. Furthermore, as mammals do not produce Galf, the immune system can mount a specific antibody response to this epitope, a key property exploited in diagnostics that is entirely absent for galactopyranose [3]. Therefore, experimental outcomes are directly tied to the procurement of the specific furanose isomer.

Quantitative Procurement Evidence: Comparative Performance Data for Alpha-D-Galactofuranose


Thermodynamic Stability: Quantified Isomer Distribution Favors Pyranose Form

In a 10% (v/v) DMSO-d6/CD2Cl2 solution, the equilibrium distribution of D-galactose isomers was quantified. Alpha-D-galactofuranose (α-d-GF) is a minor species relative to the galactopyranose (GP) isomers. The study shows that without a stabilizing agent, the equilibrium heavily favors the pyranose forms [1]. This quantitative finding underscores the compound's inherent instability and the necessity for specialized handling, as it will naturally isomerize to the more stable pyranose form in solution.

Isomerization Solution equilibrium Carbohydrate chemistry Thermodynamics

Enzyme Substrate Affinity: Comparative KM of GlfT2 for UDP-Galf vs. dTDP-Galf

The mycobacterial galactofuranosyltransferase GlfT2 exhibits a marked preference for the natural substrate UDP-α-D-galactofuranose. A direct comparison of KM values reveals that UDP-Galf is bound with significantly higher affinity than the alternative nucleotide sugar dTDP-α-D-galactofuranose [1]. The data show a 7.6-fold difference in KM, indicating that UDP-Galf is the kinetically competent donor for cell wall galactan assembly.

Enzyme kinetics Substrate specificity Galactan biosynthesis GlfT2 Mycobacterium tuberculosis

Analytical Differentiation: Diagnostic MS-IR Signatures Distinguish Furanose from Pyranose Isomers

Distinguishing between galactofuranose (Galf) and galactopyranose (Galp) residues in complex glycans is a significant analytical challenge. A study using mass spectrometry coupled with infrared multiple photon dissociation (MS-IR) spectroscopy established distinct diagnostic signatures for the α- and β-anomers of galactose in both furanose and pyranose forms [1]. The method successfully differentiates the two ring forms, providing a means to verify the presence and identity of Galf residues in synthetic or isolated samples.

Mass spectrometry Infrared spectroscopy Isomer identification Glycan analysis

Diagnostic Specificity: Mammalian Absence Enables Unique Antibody-Based Detection

The antigenic epitope of galactofuranose (Galf) is not biosynthesized by mammals, making it an ideal target for specific diagnostic assays [1]. In contrast, the common galactopyranose (Galp) is ubiquitous in human biology. This differential distribution is the basis for the commercial monoclonal antibody used in the Platelia™ Aspergillus assay, which detects Galf-containing galactomannan for diagnosing invasive aspergillosis [2]. The assay's specificity is derived directly from the presence of the Galf epitope.

Diagnostics Immunology Fungal infection Aspergillosis Galactomannan

Validated Application Scenarios for Procured Alpha-D-Galactofuranose


Development of Novel Antimycobacterial Agents Targeting the Essential Galactan Biosynthesis Pathway

Procurement of alpha-D-galactofuranose is essential for medicinal chemistry programs targeting the enzymes UGM and GlfT2 in Mycobacterium tuberculosis. These enzymes are validated drug targets, as galactofuranose is essential for mycobacterial viability [1]. The compound serves as the authentic substrate for developing and characterizing inhibitors, with established kinetic parameters (e.g., KM = 0.25 mM for GlfT2) providing a benchmark for screening and SAR studies [2]. Using the correct furanose isomer is critical, as the more common pyranose form is not a substrate for these microbial enzymes.

Synthesis of Complex Microbial Glycoconjugates and Glycomimetic Probes

Researchers engaged in the total synthesis of pathogen-specific glycans, such as the mycobacterial arabinogalactan or fungal galactomannan, require alpha-D-galactofuranose as a key building block [1]. Its incorporation allows for the creation of structurally defined oligosaccharide probes to study host-pathogen interactions. The documented analytical MS-IR signatures for the furanose isomer provide a rigorous method for confirming the correct structure of the final synthetic products, ensuring experimental validity [2].

Quality Control and Assay Development for Invasive Aspergillosis Diagnostics

Clinical diagnostic developers and reference laboratories use alpha-D-galactofuranose to develop and validate tests for invasive fungal infections. The compound is the antigenic determinant recognized by the monoclonal antibody in the commercial Platelia™ Aspergillus assay [1]. Procured Galf can be used to generate standard curves, assess assay specificity, and investigate cross-reactivity with other pathogens, directly leveraging the unique biological distribution of this epitope which is absent in mammals [2].

Mechanistic Studies of Galactofuranose-Specific Enzymes (UGM and Galf Transferases)

Detailed enzymology studies on UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases rely on the availability of pure alpha-D-galactofuranose [1]. The compound is required for synthesizing the nucleotide sugar donor UDP-Galf, the natural substrate for these enzymes. Using the correct furanose starting material ensures that kinetic and structural data accurately reflect the enzyme's native function, avoiding artifacts introduced by using the incorrect pyranose isomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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